
Apratastat
Übersicht
Beschreibung
Apratastat is a small molecule compound known for its role as an inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). It has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Apratastat functions by inhibiting the release of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. The compound has demonstrated significant inhibitory effects on TNF-α release in various studies:
- In Vitro Studies : The compound showed an IC50 of 144 ng/mL for TNF-α inhibition in vitro.
- Ex Vivo Studies : In ex vivo settings, the IC50 was 81.7 ng/mL.
- In Vivo Studies : A mechanism-based pharmacodynamic model indicated an IC50 of 126 ng/mL in endotoxin-challenged healthy subjects .
Rheumatoid Arthritis
Initially developed for the treatment of rheumatoid arthritis, this compound entered phase II clinical trials. However, despite its ability to inhibit TNF-α release, it was ultimately deemed ineffective in providing clinical benefits for patients with rheumatoid arthritis . The inconsistency between its pharmacodynamic effects and clinical outcomes necessitates further investigation into its mechanisms and potential alternative applications.
Viral Infections
Recent studies have highlighted this compound's potential role in combating viral infections, particularly SARS-CoV-2. Research indicates that this compound effectively reduces viral entry into lung cells by inhibiting ADAM17-mediated shedding of TNF-α. This action is crucial as it may hinder the virus's ability to infect host cells . In experiments, this compound demonstrated a dose-dependent reduction in viral RNA levels at concentrations as low as 10 nM .
Case Studies and Research Findings
- Pharmacokinetic Studies : A comprehensive pharmacokinetic-pharmacodynamic modeling study characterized the relationship between this compound plasma concentration and TNF-α release. This study utilized data from multiple clinical trials to establish dosage regimens that could maintain adequate exposure levels for effective TNF-α inhibition .
- Autoimmune Diseases : this compound's inhibition of ADAM17 has implications beyond rheumatoid arthritis, extending to other autoimmune conditions where TNF-α plays a central role. Its selective inhibition could be beneficial in treating diseases characterized by dysregulated TNF-α signaling .
- Cancer Therapy : There is ongoing interest in exploring this compound's application in cancer therapy due to its ability to modulate protease activity linked to tumor progression and metastasis. The dual inhibition mechanism may provide therapeutic advantages in specific cancer types where ADAM17 and MMPs are implicated .
Summary Table of this compound Applications
Application Area | Description | Clinical Status |
---|---|---|
Rheumatoid Arthritis | Initially developed; ineffective in clinical trials | Terminated |
Viral Infections | Reduces SARS-CoV-2 entry via ADAM17 inhibition | Preclinical research ongoing |
Autoimmune Diseases | Potential therapeutic role based on TNF-α modulation | Research ongoing |
Cancer Therapy | Investigated for protease modulation in tumor progression | Research ongoing |
Wirkmechanismus
Target of Action
Apratastat, also known as TMI-005, primarily targets ADAM17 and MMPs . ADAM17, also known as TNFα-converting enzyme (TACE), is a well-validated therapeutic target for the treatment of rheumatoid arthritis . Matrix metalloproteinases (MMPs) are a group of enzymes that, in concert with ADAM proteins, play a significant role in the breakdown of extracellular matrix in normal physiological processes such as tissue remodeling, as well as disease processes such as arthritis .
Mode of Action
This compound is an orally active, non-selective, and reversible inhibitor of TACE/MMPs . It inhibits the release of TNF-α, a pro-inflammatory cytokine . By inhibiting these enzymes, this compound can potentially reduce inflammation and other related symptoms in conditions like rheumatoid arthritis .
Biochemical Pathways
These enzymes play crucial roles in various biological processes, including cell-to-cell communication and immunity . By inhibiting these enzymes, this compound could potentially disrupt these processes, leading to its therapeutic effects .
Result of Action
This compound’s inhibition of ADAM17 and MMPs can lead to significant molecular and cellular effects. For instance, it has been shown to improve lung histology and prevent leukocyte infiltration in a mouse model of Covid-19 . This reduced leukocyte recruitment could be explained by the reduced production of pro-inflammatory cytokines and lower levels of the endothelial adhesion molecules ICAM-1 and VCAM-1 .
Biochemische Analyse
Biochemical Properties
Apratastat plays a significant role in biochemical reactions by inhibiting the activity of ADAM17 and MMPs . These enzymes are involved in various biological processes, including inflammation and tissue remodeling . The inhibition of these enzymes by this compound can alter these processes, leading to potential therapeutic effects .
Cellular Effects
This compound influences cell function by inhibiting the activity of ADAM17 and MMPs . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . For example, ADAM17 is known to shed membrane-bound proteins, affecting signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of ADAM17 and MMPs . This inhibition can lead to changes in gene expression and cellular signaling, as these enzymes play a role in the shedding of membrane-bound proteins .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of ADAM17 and MMPs . By inhibiting these enzymes, this compound could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its role as an inhibitor of ADAM17 and MMPs , it’s likely that it interacts with these enzymes in various cellular compartments.
Subcellular Localization
Given its role as an inhibitor of ADAM17 and MMPs , it’s likely that it localizes to the areas where these enzymes are active.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Apratastat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung einer Thiomorpholin-Sulfonamid-Hydroxamat-Struktur beinhaltet. Die wichtigsten Schritte sind:
- Bildung des Thiomorpholin-Rings.
- Einführung der Sulfonamidgruppe.
- Addition der Hydroxamat-Einheit.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Steuerung der Temperatur, des pH-Werts und der Reaktionszeit, um das gewünschte Produkt zu erhalten .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxamat-Einheit.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre funktionellen Gruppen zu modifizieren.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide und Sulfonylchloride werden häufig eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
TMI-1: Another inhibitor of TACE and MMPs, structurally similar to Apratastat.
DPC 333: A compound developed by Bristol-Myers Squibb with similar inhibitory effects on TACE and MMPs.
INCB7839: An inhibitor developed by Incyte Corporation, also targeting TACE and MMPs.
Uniqueness of this compound: this compound is unique due to its dual inhibitory action on both TACE and MMPs, making it a potent anti-inflammatory agent. Its ability to overcome radiotherapy resistance in non-small cell lung cancer further highlights its potential therapeutic applications .
Biologische Aktivität
Apratastat, also known as TMI-005, is a small molecule drug that acts as a reversible dual inhibitor of tumor necrosis factor-α converting enzyme (TACE, also known as ADAM17) and matrix metalloproteinases (MMPs). It was developed primarily for the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA). Despite its promising pharmacological profile, clinical efficacy has been limited, leading to its discontinuation in further development.
This compound's primary mechanism involves inhibiting TACE and MMPs, which are crucial in the processing of pro-inflammatory cytokines, particularly TNF-α. By blocking TACE, this compound prevents the cleavage of membrane-bound TNF-α into its soluble form, thereby reducing inflammation. The inhibition of MMPs contributes to the modulation of extracellular matrix remodeling and inflammatory processes.
Pharmacokinetics and Pharmacodynamics
Research indicates that this compound exhibits significant pharmacodynamic effects on TNF-α release. A study characterized its inhibitory potency with an in vitro IC50 value of 144 ng/mL and an ex vivo IC50 of 81.7 ng/mL for TNF-α release. These values suggest that this compound can effectively inhibit TNF-α in various biological contexts .
Table 1: Summary of this compound's Pharmacological Properties
Property | Value |
---|---|
Molecular Formula | C17H22N2O6S2 |
Mechanism | TACE and MMP inhibitor |
In vitro IC50 (TNF-α) | 144 ng/mL |
Ex vivo IC50 (TNF-α) | 81.7 ng/mL |
Clinical Trial Phase | Phase II (discontinued) |
Clinical Trials and Efficacy
This compound entered clinical trials aimed at treating RA but was ultimately discontinued due to lack of efficacy. In a Phase II trial involving 390 patients, the drug did not demonstrate significant clinical benefits despite adequate pharmacokinetic profiles indicating sufficient plasma levels to inhibit TNF-α release effectively . This discrepancy between in vitro efficacy and clinical outcomes highlights the complexity of translating preclinical findings into therapeutic success.
Recent Research Findings
Recent studies have explored this compound's potential beyond RA, particularly in models of acute lung injury and COVID-19. In animal studies, this compound administration showed promise in reducing pro-inflammatory cytokine production and preventing leukocyte recruitment to the lungs, suggesting a protective role against acute lung injury induced by inflammatory stimuli .
Table 2: Recent Findings on this compound
Study Focus | Findings |
---|---|
Acute Lung Injury | Reduced cytokine production and leukocyte infiltration |
Administration Routes | Intraperitoneal and intranasal routes were effective |
Histological Improvements | Improved lung histology compared to controls |
Eigenschaften
IUPAC Name |
(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDNGWEBZTACC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870312 | |
Record name | Apratastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287405-51-0 | |
Record name | Apratastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apratastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apratastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRATASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Apratastat and its downstream effects?
A: this compound functions as a potent, reversible, dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs) [, , ]. By inhibiting TACE, this compound prevents the shedding of tumor necrosis factor-alpha (TNF-α) from the cell surface, thus reducing its availability to exert pro-inflammatory effects [, ]. MMPs are also involved in inflammatory processes and tissue remodeling, so their inhibition by this compound further contributes to its anti-inflammatory activity [, ].
Q2: How effective is this compound in inhibiting TNF-α release in different experimental settings?
A: Research has shown that this compound effectively inhibits TNF-α release in various experimental models. In vitro studies demonstrated a population mean IC50 of 144 ng/mL, while ex vivo studies showed an IC50 of 81.7 ng/mL []. Notably, in an endotoxin-challenged study involving healthy subjects, a mechanism-based pharmacodynamic population model revealed an IC50 of 126 ng/mL for this compound in inhibiting TNF-α release [].
Q3: What is the significance of ADAM17 inhibition in the context of COVID-19, and how does this compound contribute to this?
A: Recent studies suggest a potential role for ADAM17 inhibition in mitigating severe COVID-19 symptoms [, ]. SARS-CoV-2, the virus responsible for COVID-19, utilizes angiotensin-converting enzyme 2 (ACE2) as its receptor for cell entry. Activation of ADAM17 by coronaviruses leads to increased shedding of ACE2 from the cell surface, exacerbating inflammatory responses [, ]. This compound, being an ADAM17 inhibitor, has shown promise in preclinical mouse models mimicking COVID-19 lung damage. Administration of this compound significantly improved lung histology, reduced leukocyte infiltration, and lowered the neutrophil-to-lymphocyte ratio, suggesting its potential as a therapeutic strategy for preventing severe COVID-19 progression [, ].
Q4: What were the outcomes of clinical trials investigating this compound for rheumatoid arthritis treatment?
A: Despite promising preclinical data showing potent TNF-α inhibition by this compound, phase II clinical trials evaluating its efficacy in treating rheumatoid arthritis yielded disappointing results. Wyeth Research, the company developing this compound (also known as TMI-005), discontinued further development due to a lack of efficacy observed in these trials [].
Q5: What are the limitations of using this compound as a therapeutic agent?
A: While this compound exhibits potent inhibitory activity against TACE and MMPs, its broad-spectrum nature may present challenges []. This lack of selectivity could potentially lead to off-target effects and hinder its clinical application. Additionally, the discontinuation of this compound development due to lack of efficacy in rheumatoid arthritis trials highlights the complexities of translating in vitro and preclinical findings to successful clinical outcomes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.